molecular formula C14H28N2O B11058770 4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro-

4-Quinolinol, 1-[3-(dimethylamino)propyl]decahydro-

Cat. No.: B11058770
M. Wt: 240.38 g/mol
InChI Key: JHEIOFIBTVJIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(DIMETHYLAMINO)PROPYL]DECAHYDRO-4-QUINOLINOL is a chemical compound with a complex structure that includes a decahydroquinoline core and a dimethylaminopropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(DIMETHYLAMINO)PROPYL]DECAHYDRO-4-QUINOLINOL typically involves multiple steps. One common method starts with the preparation of the decahydroquinoline core, followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(DIMETHYLAMINO)PROPYL]DECAHYDRO-4-QUINOLINOL can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-[3-(DIMETHYLAMINO)PROPYL]DECAHYDRO-4-QUINOLINOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(DIMETHYLAMINO)PROPYL]DECAHYDRO-4-QUINOLINOL involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl side chain may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects. The decahydroquinoline core may also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

1-[3-(DIMETHYLAMINO)PROPYL]DECAHYDRO-4-QUINOLINOL can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and side chains.

    1-[3-(DIMETHYLAMINO)PROPYL]-3-ETHYLCARBODIIMIDE: This compound has a similar dimethylaminopropyl side chain but a different core structure.

The uniqueness of 1-[3-(DIMETHYLAMINO)PROPYL]DECAHYDRO-4-QUINOLINOL lies in its specific combination of the decahydroquinoline core and the dimethylaminopropyl side chain, which may confer unique properties and applications not found in other similar compounds.

Properties

Molecular Formula

C14H28N2O

Molecular Weight

240.38 g/mol

IUPAC Name

1-[3-(dimethylamino)propyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol

InChI

InChI=1S/C14H28N2O/c1-15(2)9-5-10-16-11-8-14(17)12-6-3-4-7-13(12)16/h12-14,17H,3-11H2,1-2H3

InChI Key

JHEIOFIBTVJIHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCC(C2C1CCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.